molecular formula C29H38N2O6 B1666376 Atrasentan CAS No. 195704-72-4

Atrasentan

Cat. No. B1666376
M. Wt: 510.6 g/mol
InChI Key: MOTJMGVDPWRKOC-QPVYNBJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . Atrasentan failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is an endothelin receptor antagonist selective for subtype A (ET A) .


Molecular Structure Analysis

Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 .


Physical And Chemical Properties Analysis

Atrasentan has a chemical formula of C29H38N2O6 . Its molecular weight is 542.69 . The storage conditions for Atrasentan are -20°C for 3 years and 4°C for 2 years for the powder form .

Scientific Research Applications

Prostate Cancer Treatment

Atrasentan, a selective endothelin-A receptor antagonist, has been studied for its efficacy in treating hormone-refractory prostate cancer. Research indicates that it may delay progression of this cancer type. In one study, atrasentan showed the potential to prolong median time to progression in hormone-refractory prostate cancer patients compared to a placebo group. It also led to a significant delay in time to prostate-specific antigen progression and attenuated increases in serum markers of disease burden (Carducci et al., 2003).

Renal Function in Type 2 Diabetes

Atrasentan has been explored for its role in improving renal outcomes in patients with type 2 diabetes and chronic kidney disease. A study found that treatment with atrasentan in this patient population reduced the risk of renal events without causing significant sodium retention. This supports the potential role of selective endothelin receptor antagonists in protecting renal function in high-risk patients with type 2 diabetes (Heerspink et al., 2019).

Cardiovascular Risk and Early Atherosclerosis

Atrasentan has been investigated for its efficacy and safety in patients with cardiovascular risk and early atherosclerosis. A study showed that treatment with atrasentan resulted in a reduction of blood pressure and improvement in glucose and lipid metabolism, suggesting its beneficial role in treating hypertension and metabolic syndrome (Raichlin et al., 2008).

Diabetic Nephropathy

In the context of diabetic nephropathy, atrasentan has been shown to reduce albuminuria when added to renin-angiotensin system blockade. This could improve renal outcomes in patients with type 2 diabetic nephropathy already receiving maximum tolerated doses of RAS inhibitors (Kohan et al., 2011).

Malignant Glioma

A phase I study investigated the safety of escalating doses of atrasentan in adults with recurrent malignant glioma. The study found that the maximum tolerated dose of atrasentan was 70 mg/day, and it was generally safe and effective in reducing symptoms associated with recurrent malignant glioma (Phuphanich et al., 2008).

Diabetic Retinopathy

Research into diabetic retinopathy revealed that atrasentan could reduce vascular and neuroretinal complications in diabetic mice. This finding suggests that endothelin-A receptor blockade using atrasentan could be a therapeutic target in diabetic retinopathy (Chou et al., 2014).

Non-Small Cell Lung Cancer

A study on the use of atrasentan in combination with chemotherapy (paclitaxel-carboplatin) for treating advanced non-small cell lung cancer found the combination to be safe and well-tolerated. This suggests a potential role for atrasentan in enhancing the efficacy of chemotherapy in this type of cancer (Chiappori et al., 2008).

Future Directions

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atrasentan

CAS RN

173937-91-2, 195704-72-4
Record name Atrasentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrasentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 127722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ATRASENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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